Cas no 2227700-65-2 (4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol)

4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol 化学的及び物理的性質
名前と識別子
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- 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol
- 4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol
- EN300-1906319
- 2227700-65-2
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- インチ: 1S/C8H10BrNO2/c9-6-3-5(8(12)4-10)1-2-7(6)11/h1-3,8,11-12H,4,10H2/t8-/m1/s1
- InChIKey: NZSCHMIDIOXVDP-MRVPVSSYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)[C@@H](CN)O)O
計算された属性
- せいみつぶんしりょう: 230.98949g/mol
- どういたいしつりょう: 230.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1906319-0.1g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 0.1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1906319-10.0g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1906319-10g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 10g |
$6697.0 | 2023-09-18 | ||
Enamine | EN300-1906319-5g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 5g |
$4517.0 | 2023-09-18 | ||
Enamine | EN300-1906319-0.5g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 0.5g |
$1495.0 | 2023-09-18 | ||
Enamine | EN300-1906319-5.0g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 5g |
$4517.0 | 2023-06-01 | ||
Enamine | EN300-1906319-1.0g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1906319-2.5g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 2.5g |
$3051.0 | 2023-09-18 | ||
Enamine | EN300-1906319-1g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 1g |
$1557.0 | 2023-09-18 | ||
Enamine | EN300-1906319-0.05g |
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |
2227700-65-2 | 0.05g |
$1308.0 | 2023-09-18 |
4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
4-(1S)-2-amino-1-hydroxyethyl-2-bromophenolに関する追加情報
4-(1S)-2-Amino-1-Hydroxyethyl-2-Bromophenol: A Comprehensive Overview
The compound 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol (CAS No. 2227700-65-2) is a structurally complex organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. Recent advancements in synthetic methodologies and analytical techniques have enabled researchers to delve deeper into the properties and applications of this compound.
4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol exhibits a chiral center at the hydroxyl group, which is essential for its enantioselective interactions with biological systems. The presence of the amino group and the bromine atom introduces additional functional diversity, making this compound a versatile building block in organic synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anticancer agents.
The synthesis of 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have explored various routes, including nucleophilic aromatic substitution and enantioselective reductions, to optimize the yield and stereochemical purity of this compound. The use of chiral catalysts has been particularly effective in achieving high enantiomeric excess, which is critical for its application in asymmetric synthesis.
In terms of biological activity, 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol has shown promising results in recent in vitro studies. It demonstrates potent inhibitory effects against several enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings suggest its potential as a lead compound for the development of Alzheimer's disease therapeutics. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool in pharmacological research.
The structural versatility of 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol also extends to its application in materials science. Recent investigations have explored its use as a precursor for the synthesis of advanced polymers and nanomaterials. Its ability to undergo polymerization under mild conditions has opened new avenues for the development of biocompatible materials with tailored mechanical and electronic properties.
From an environmental perspective, the synthesis and application of 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol have been scrutinized for their sustainability profiles. Researchers have emphasized the importance of adopting green chemistry principles to minimize waste generation and energy consumption during its production. Innovations in catalysis and solvent-free reaction conditions have significantly improved the eco-friendliness of its manufacturing processes.
In conclusion, 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol (CAS No. 2227700-65-2) is a multifaceted compound with immense potential across diverse scientific disciplines. Its unique stereochemistry, functional diversity, and biological activity make it an invaluable asset in contemporary research and development efforts. As advancements in synthetic methodologies and analytical techniques continue to unfold, this compound is poised to play an even more prominent role in shaping future innovations.
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